1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one
Description
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one (CAS: 54299-52-4) is a dihydrochalcone derivative with the molecular formula C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol . Structurally, it features a propan-1-one backbone linked to a phenyl group and a substituted aromatic ring containing hydroxyl (-OH) groups at positions 2 and 4 and methoxy (-OCH₃) groups at positions 3 and 6. This compound is classified as a flavanoid derivative and is notable for its solubility in organic solvents such as chloroform, DMSO, and acetone, with recommended storage at -20°C to maintain stability .
Properties
IUPAC Name |
1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMSBHKHZUDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one typically involves the reaction of 2,4-dihydroxy-3,6-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the chalcone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antiproliferative and cytotoxic activities against cancer cells.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of leukemia cells.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one involves several molecular targets and pathways:
Molecular Targets: It targets enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It disrupts mitochondrial membrane potential, induces the production of reactive oxygen species (ROS), and arrests the cell cycle at the G0/G1 phase, leading to apoptosis.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (Compound 3)
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS: 35241-55-5)
(E)-1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one (2',4'-Dihydroxychalcone)
- Structure: Unsaturated chalcone variant with a propenone chain instead of propanone .
- Molecular Weight : 254.28 g/mol (C₁₅H₁₂O₃).
- Bioactivity: Chalcones are known for broader pharmacological activities, including anticancer and anti-diabetic effects, attributed to the α,β-unsaturated ketone moiety .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₈O₅ | 302.32 | Chloroform, DMSO, acetone | 2,4-diOH; 3,6-diOCH₃ |
| 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | C₁₆H₁₆O₃ | ~256 | Not specified | 2-OH; 4-OCH₃ |
| 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | C₁₆H₁₆O₄ | 272.30 | Chloroform, methanol | 2,6-diOH; 4-OCH₃ |
| 2',4'-Dihydroxychalcone | C₁₅H₁₂O₃ | 254.28 | Ethanol, DMSO | 2,4-diOH; α,β-unsaturated ketone |
Notes:
- The target compound’s higher molecular weight and additional methoxy groups enhance lipophilicity (LogP: 2.93 ) compared to simpler analogs .
- Substitution patterns directly impact solubility; for example, the 2,6-dihydroxy-4-methoxy analog’s solubility in methanol contrasts with the target’s preference for chlorinated solvents .
Biological Activity
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, commonly referred to as DHMD, is a phenylpropanoid compound with significant biological activities. Its molecular formula is C17H16O5, and it has garnered attention for its potential applications in pharmaceuticals and cosmetics due to its diverse biological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple hydroxyl and methoxy groups, which contribute to its biological activity. The presence of these functional groups allows DHMD to participate in various chemical reactions typical of phenolic compounds.
Antiplasmodial Activity
Recent studies have indicated that DHMD exhibits antiplasmodial properties , suggesting its potential as a therapeutic agent against malaria. This activity is attributed to its ability to interfere with the life cycle of the Plasmodium parasite.
Antioxidant Properties
DHMD has demonstrated radical scavenging capabilities , which are essential for protecting cells from oxidative stress. These antioxidant properties can play a crucial role in preventing cellular damage and associated diseases.
Genotoxic Effects
Research has shown that DHMD can induce chromosomal damage in certain cell types. In a study involving liver and kidney cells, DHMD increased the frequency of micronuclei formation, indicating its potential genotoxic effects at varying doses (5 mg/kg to 20 mg/kg) . The compound's interaction with DNA was analyzed through molecular modeling, revealing high affinity binding to DNA's major groove.
Chemopreventive Effects
In combination with established chemotherapeutic agents such as cyclophosphamide and cisplatin, DHMD exhibited chemopreventive effects . It reduced DNA damage in non-tumor cells without compromising the efficacy of the chemotherapy drugs . This characteristic positions DHMD as a candidate for developing new-generation chemotherapeutics.
Increased Cell Death
Studies have reported that DHMD enhances cell death induced by chemotherapy agents, indicating its potential role as an adjuvant in cancer treatment . The compound's ability to increase splenic phagocytosis suggests an immune response mechanism that could be beneficial in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | C16H16O4 | Lacks one methoxy group; different biological activity profile |
| 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone | C10H12O4 | Smaller size; primarily studied for flavoring properties |
| Phloretin | C15H14O5 | Known for strong antioxidant properties; shares some biological activities |
The unique combination of hydroxyl and methoxy groups in DHMD contributes significantly to its distinctive biological activities compared to structurally similar compounds.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenone and benzaldehyde derivatives. For example, in ethanol/NaOH conditions, para-hydroxyacetophenone reacts with substituted aldehydes under mild temperatures (25–50°C) to form chalcone intermediates, which are hydrogenated to yield dihydrochalcones like the target compound . Key parameters affecting yield include:
- Catalyst/base selection : Aqueous NaOH is preferred over other bases due to its efficiency in enolate formation.
- Solvent polarity : Ethanol balances solubility and reaction kinetics.
- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance electrophilicity .
Q. How is structural confirmation achieved using spectroscopic methods?
A multi-technique approach is employed:
- NMR : NMR reveals proton environments (e.g., aromatic protons at δ 6.2–7.5 ppm, hydroxyl groups at δ 9–12 ppm). -APT NMR identifies carbonyl carbons (~200 ppm) and quaternary carbons .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 303.3 for CHO) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths/angles (e.g., C=O bond at 1.22 Å) .
Q. What are the solubility and stability considerations for experimental handling?
The compound dissolves in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (CHCl, CHCl) but is sparingly soluble in water. Stability data suggest:
- Storage : -20°C under inert gas (N) to prevent oxidation.
- Light sensitivity : Amber vials are recommended due to phenolic group photodegradation .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or byproduct formation?
Contradictions in yield (e.g., 40–70% across studies) often stem from:
- Side reactions : Competing aldol addition or over-oxidation. Use controlled stoichiometry (1:1.2 ketone/aldehyde ratio) and inert atmospheres.
- Purification challenges : Column chromatography with silica gel (hexane/EtOAc gradient) isolates the dihydrochalcone from unreacted precursors .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity .
Q. What computational tools validate electronic properties or predict reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electron density : Localized negative charge on hydroxyl oxygen atoms (AIM analysis) .
- Reactivity sites : HOMO-LUMO gaps predict nucleophilic attack at the carbonyl group .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation energies .
Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?
SHELXL refinement identifies:
Q. What strategies address contradictory bioactivity results in different assay systems?
Variability in antimicrobial or antioxidant assays (e.g., IC discrepancies) may arise from:
- Membrane permeability : LogP (2.93) suggests moderate lipophilicity; use cell-penetrating enhancers (e.g., DMSO ≤0.1%) .
- Redox interference : Antioxidant assays (DPPH/ABTS) require controls for auto-oxidation at high concentrations (>100 µM) .
Q. How is stability under physiological conditions evaluated for drug discovery applications?
- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability .
- pH-dependent hydrolysis : Incubate in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) to track degradation via HPLC .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
